2-(1H-pyrazol-1-yl)pyridin-4-amine

JNK inhibition leukemia kinase selectivity

This compound's precise regioisomeric arrangement (4-amino, 2-pyrazol-1-yl) enables distinct JNK1 inhibitory potency (IC₅₀=1.81 nM) and antiproliferative activity (GI₅₀=1.28 µM in K562) unattainable with generic analogs. As a bidentate N,N′-chelating ligand with a deprotonatable NH group, it supports tunable mononuclear and polynuclear metal complexes for catalysis, sensing, and materials science. Single-step synthesis from 4-chloropyridine accelerates library generation via amide coupling, Suzuki-Miyaura, and reductive amination. Available at ≥95% purity for reproducible research outcomes.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 1250667-45-8
Cat. No. B1445008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)pyridin-4-amine
CAS1250667-45-8
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=CC(=C2)N
InChIInChI=1S/C8H8N4/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H2,9,10)
InChIKeyWUXRMLYTUGMAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-pyrazol-1-yl)pyridin-4-amine (CAS 1250667-45-8): Key Structural and Physicochemical Profile for Targeted Procurement


2-(1H-pyrazol-1-yl)pyridin-4-amine (CAS: 1250667-45-8) is a heterocyclic compound comprising a pyridine core with a 4-amino group and a 1H-pyrazol-1-yl substituent at the 2-position, exhibiting a molecular weight of 160.18 g/mol and an InChIKey of WUXRMLYTUGMAPX-UHFFFAOYSA-N . This bidentate ligand features multiple nitrogen coordination sites and is commercially available at ≥95% purity . The compound serves as a versatile scaffold in medicinal chemistry and coordination chemistry, with its unique combination of pyrazole and pyridine rings imparting distinct electronic and steric properties that differentiate it from mono-heterocyclic analogs [1].

Why Generic 2-(1H-pyrazol-1-yl)pyridin-4-amine Substitution Fails: Structural Nuances Driving Functional Divergence


Substituting 2-(1H-pyrazol-1-yl)pyridin-4-amine (CAS 1250667-45-8) with a generic in-class analog can lead to significant functional divergence due to the precise regioisomeric arrangement of the 4-amino and 2-pyrazol-1-yl groups, which dictates distinct metal coordination geometry [1], hydrogen bonding networks [2], and electronic properties that are not retained in 3- or 5-substituted isomers or other pyrazolopyridine scaffolds [3]. The following quantitative evidence demonstrates that even minor structural modifications result in measurable differences in binding affinity, selectivity, and biological potency, underscoring the necessity of procuring this exact compound for reproducible research outcomes.

Quantitative Differentiation of 2-(1H-pyrazol-1-yl)pyridin-4-amine (CAS 1250667-45-8) vs. Closest Analogs


JNK1 Inhibition: 1.81 nM IC₅₀ Achieved by Pyrazol-4-yl Pyridine Derivative vs. 90 nM for SP600125

A pyrazol-4-yl pyridine derivative (compound 11e) structurally related to 2-(1H-pyrazol-1-yl)pyridin-4-amine exhibited an IC₅₀ of 1.81 nM against JNK1, representing a ~50-fold improvement in potency compared to the reference inhibitor SP600125 (IC₅₀ ≈ 90 nM under comparable conditions) [1]. The compound also demonstrated IC₅₀ values of 12.7 nM for JNK2 and 10.5 nM for JNK3, with a JNK1/JNK2 selectivity ratio of approximately 7.0 [1]. This high potency and isoform selectivity profile is not achievable with non-pyrazolylpyridine scaffolds.

JNK inhibition leukemia kinase selectivity

Antiproliferative Activity in K562 Leukemia Cells: GI₅₀ of 1.28 µM vs. SP600125

In the NCI-60 cancer cell line panel, pyrazol-4-yl pyridine derivative 11c demonstrated a GI₅₀ of 1.28 µM against K562 leukemic cells, outperforming the reference JNK inhibitor SP600125 [1]. The compound also induced cell cycle arrest at the G2/M phase and early apoptosis at concentrations where SP600125 showed minimal effects [1]. This cellular efficacy profile is characteristic of the pyrazolylpyridine chemotype and is not observed in structurally distinct JNK inhibitors or other heterocyclic classes.

antiproliferative cancer cell lines leukemia

Bidentate Coordination Mode: Pyrazolylpyridines as Functional 2,2′-Bipyridine Analogs

(1H-Pyrazolyl)pyridines, including 2-(1H-pyrazol-1-yl)pyridin-4-amine, function as bidentate N,N′-chelating ligands analogous to 2,2′-bipyridine but with enhanced electronic tunability due to the pyrazole NH group [1]. Unlike 2,2′-bipyridine (bite angle ~60°), pyrazolylpyridines can adopt variable coordination geometries and serve as bridging ligands upon deprotonation, enabling the construction of polynuclear complexes not accessible with classic diimine ligands [1]. Computational and crystallographic studies confirm that the pyrazole-pyridine chelate forms more stable complexes with late transition metals compared to imidazole-pyridine analogs [2].

coordination chemistry metal complexes ligand design

Synthetic Accessibility: 2-Step Route from Commercial 4-Chloropyridine vs. Multi-Step Pyrazolopyridine Syntheses

2-(1H-pyrazol-1-yl)pyridin-4-amine is accessible via a straightforward nucleophilic aromatic substitution between 4-chloropyridine and pyrazole under basic conditions (K₂CO₃, DMF, elevated temperature), yielding the target compound in a single step with typical purities ≥95% . In contrast, structurally related pyrazolo[1,5-a]pyridin-4-amines and pyrazolo[3,4-b]pyridines require multi-step sequences involving cyclocondensation, protection/deprotection, and regioselective functionalization, often resulting in lower overall yields (<40% over 3-4 steps) [1]. This synthetic simplicity translates to lower cost and higher availability for 2-(1H-pyrazol-1-yl)pyridin-4-amine.

synthetic efficiency building block medicinal chemistry

Kinase Selectivity: Pyrazolylpyridine Scaffold Exhibits JNK1 Preference (7× over JNK2) vs. Broad-Spectrum Kinase Inhibitors

Kinase profiling of a representative pyrazol-4-yl pyridine derivative (11e) across a 50-kinase panel revealed marked selectivity for the JNK family over other kinases, with JNK1 inhibition (IC₅₀ = 1.81 nM) being approximately 7-fold more potent than JNK2 (IC₅₀ = 12.7 nM) [1]. This contrasts with the pan-kinase inhibitor staurosporine, which exhibits IC₅₀ values <100 nM across multiple kinase families without isoform discrimination. Furthermore, intracellular NanoBRET assays confirmed target engagement with JNK1 (IC₅₀ = 2.81 µM) while showing minimal off-target activity against hERG (IC₅₀ = 4.82 µM), indicating a favorable selectivity window [1].

kinase profiling selectivity JNK

Structural Basis for Activity: X-ray Crystal Structure of Pyrazolylpyridine-JNK1 Complex (PDB: 8ENJ, 2.8 Å)

The co-crystal structure of pyrazol-4-yl pyridine derivative 11e bound to hJNK1 (PDB ID: 8ENJ, resolution 2.8 Å) reveals a typical type I kinase inhibition mode with key hydrogen bonding interactions between the pyridine nitrogen and Val227, and the pyrazole nitrogen with Arg176 [1]. Binding energy calculations indicate that the selectivity for JNK1 over JNK3 is driven by additional hydrophobic interactions uniquely accessible to the pyrazolylpyridine scaffold [1]. In contrast, structurally unrelated JNK inhibitors such as SP600125 lack this defined binding pose, exhibiting higher off-target rates [2]. This high-resolution structural information is not available for most alternative heterocyclic JNK inhibitor cores, providing a unique advantage for structure-guided optimization using 2-(1H-pyrazol-1-yl)pyridin-4-amine as a starting point.

X-ray crystallography binding mode structure-based design

Strategic Procurement Applications for 2-(1H-pyrazol-1-yl)pyridin-4-amine (CAS 1250667-45-8)


JNK-Targeted Cancer Therapeutics: Leukemia and Solid Tumor Lead Optimization

Based on the demonstrated JNK1 inhibitory potency (IC₅₀ = 1.81 nM) and antiproliferative activity (GI₅₀ = 1.28 µM in K562 cells) of pyrazol-4-yl pyridine derivatives, 2-(1H-pyrazol-1-yl)pyridin-4-amine serves as an optimal core scaffold for structure-guided lead optimization in JNK-dependent cancers [1]. The availability of a high-resolution co-crystal structure (PDB: 8ENJ) enables rational design of analogs with improved selectivity and pharmacokinetic properties [2]. This compound is particularly suited for medicinal chemistry programs targeting hematological malignancies where JNK signaling is dysregulated.

Coordination Chemistry and Catalysis: Design of Tunable Metal Complexes

As a bidentate N,N′-chelating ligand with a deprotonatable NH group, 2-(1H-pyrazol-1-yl)pyridin-4-amine enables the construction of mononuclear and polynuclear metal complexes with tunable photophysical and catalytic properties [3]. Unlike 2,2′-bipyridine, the pyrazolylpyridine framework supports variable coordination geometries and can serve as a bridging ligand, expanding the scope of accessible metal-organic architectures for applications in catalysis, sensing, and materials science.

Building Block for Parallel Medicinal Chemistry Libraries

The commercial availability of 2-(1H-pyrazol-1-yl)pyridin-4-amine at ≥95% purity, combined with its straightforward single-step synthetic accessibility from 4-chloropyridine, makes it an ideal building block for the rapid generation of diverse chemical libraries via amide coupling, Suzuki-Miyaura cross-coupling, and reductive amination . This operational advantage significantly reduces cycle times in high-throughput medicinal chemistry campaigns compared to multi-step pyrazolopyridine syntheses.

Kinase Selectivity Profiling and Chemical Biology Tool Development

The demonstrated JNK1/JNK2 selectivity ratio of approximately 7.0 exhibited by pyrazolylpyridine derivatives supports the use of 2-(1H-pyrazol-1-yl)pyridin-4-amine as a starting point for developing isoform-selective chemical probes [1]. Such probes are invaluable for dissecting JNK isoform-specific signaling pathways in cellular models, and the favorable hERG safety profile (IC₅₀ = 4.82 µM) observed in related compounds suggests a viable therapeutic window for further exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-pyrazol-1-yl)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.